

# 3-Methylpent-1-yn-3-amine hydrochloride chemical structure

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## Compound of Interest

Compound Name: 3-Methylpent-1-yn-3-amine  
hydrochloride

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An In-Depth Technical Guide to **3-Methylpent-1-yn-3-amine Hydrochloride**

## Abstract

This technical guide provides a comprehensive scientific overview of **3-Methylpent-1-yn-3-amine hydrochloride** (CAS No: 108575-32-2), a key propargylamine intermediate in advanced organic synthesis. The document is structured to serve researchers, medicinal chemists, and drug development professionals by detailing the molecule's chemical structure, physicochemical properties, a robust synthetic pathway with mechanistic insights, and its applications. By integrating established protocols with theoretical principles, this guide aims to be an authoritative resource, explaining not just the procedures but the underlying chemical rationale. All data and protocols are supported by authoritative citations to ensure scientific integrity.

## Molecular Overview and Physicochemical Properties

**3-Methylpent-1-yn-3-amine hydrochloride** is the salt form of a tertiary propargylamine. The hydrochloride form enhances the compound's stability and aqueous solubility, making it a more convenient and manageable reagent for both laboratory-scale and industrial applications compared to its free base.<sup>[1][2]</sup>

## Chemical Identity

- IUPAC Name: 3-methylpent-1-yn-3-amine;hydrochloride[3]
- CAS Number: 108575-32-2[3][4][5]
- Synonyms: 3-Methyl-1-pentyn-3-amine hydrochloride, 3-Amino-3-methyl-1-pentyne hydrochloride[3][4][6]
- Parent Compound (Free Base): 3-Methylpent-1-yn-3-amine (CAS: 18369-96-5)[7]

## Physicochemical Data

The key quantitative properties of **3-Methylpent-1-yn-3-amine hydrochloride** are summarized below for quick reference.

Property	Value	Source
Molecular Formula	C <sub>6</sub> H <sub>12</sub> ClN	[3][4]
Molecular Weight	133.62 g/mol	[3][4]
Melting Point	245-250°C (with decomposition)	[6]
SMILES	<chem>CC(C#C)(CC)N.Cl</chem>	[4]
Topological Polar Surface Area (TPSA)	26.02 Å <sup>2</sup>	[4]
LogP	1.1688	[4]

## Chemical Structure Visualization

The structure features a chiral quaternary carbon center at the C3 position, bonded to a methyl group, an ethyl group, an ethynyl group (C≡CH), and a protonated amine group. The positive charge on the ammonium center is balanced by a chloride counter-ion.

Fig. 1: Structure of **3-Methylpent-1-yn-3-amine hydrochloride**

## Synthesis and Mechanistic Rationale

The synthesis of **3-Methylpent-1-yn-3-amine hydrochloride** is efficiently achieved via a two-step process starting from the commercially available tertiary alcohol, 3-methyl-1-pentyn-3-ol. This pathway involves a substitution reaction to form a chloro-intermediate, followed by ammonolysis.

## Synthetic Strategy Overview

The overall transformation relies on the conversion of a hydroxyl group into a good leaving group, which is then displaced by an amine. The use of the hydrochloride salt of the final product facilitates purification and improves handling characteristics.

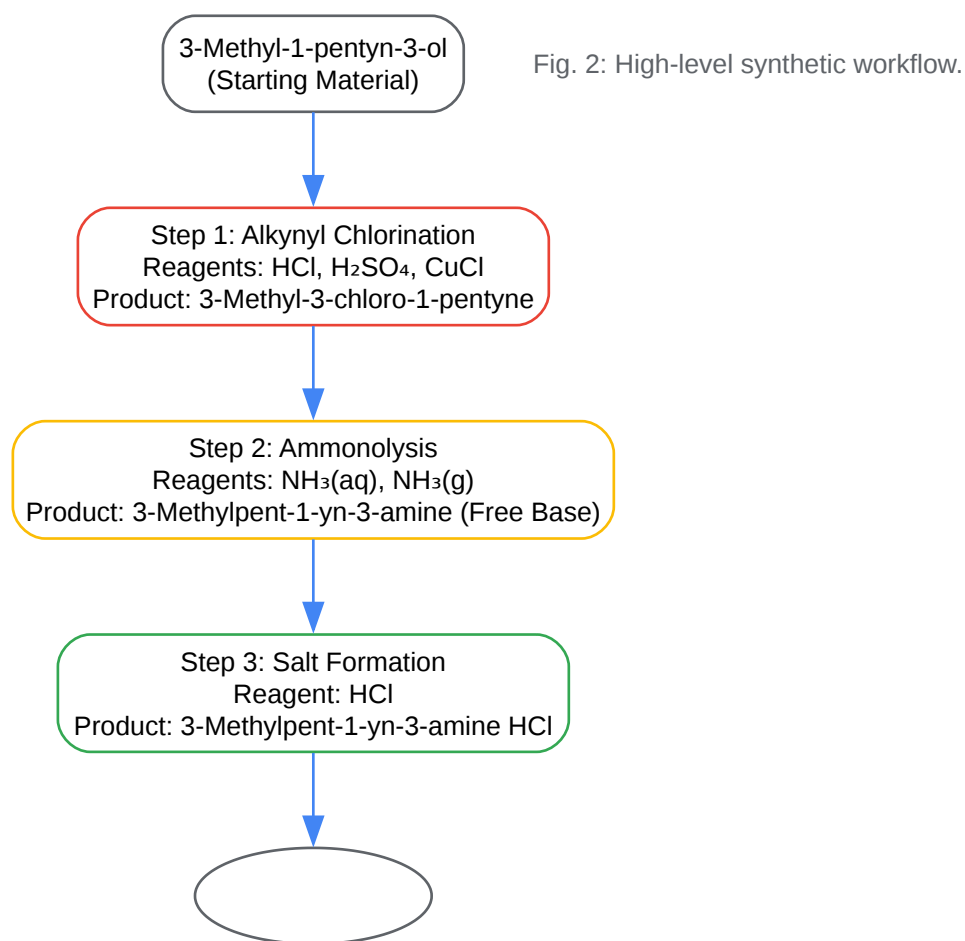


Fig. 2: High-level synthetic workflow.

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Fig. 2: High-level synthetic workflow.

## Detailed Experimental Protocol

This protocol is adapted from methodologies disclosed in patent literature, ensuring its relevance and applicability.[\[8\]](#)

### Step 1: Synthesis of 3-Methyl-3-chloro-1-pentyne from 3-Methyl-1-pentyn-3-ol

- **Reactor Setup:** To a reaction vessel equipped with a stirrer, thermometer, and dropping funnel, add 90g of 30% hydrochloric acid (0.74 mol).
- **Cooling:** Cool the vessel in a cold bath to -5°C.
- **Catalyst Addition:** Add 3g of cuprous chloride (CuCl) as a catalyst. The catalyst facilitates the substitution of the hydroxyl group.
- **Reagent Addition:** While maintaining the temperature between -5°C and 5°C, simultaneously add 60g (0.60 mol) of 3-methyl-1-pentyn-3-ol and 80g (0.80 mol) of 98% concentrated sulfuric acid dropwise over 2 hours.
  - **Expert Insight:** Concentrated sulfuric acid acts as a dehydrating agent, promoting the formation of a tertiary carbocation intermediate, which is then attacked by the chloride ion. Controlling the temperature is critical to prevent unwanted side reactions.
- **Reaction:** Maintain the reaction mixture at -5°C to 5°C for an additional 2 hours after the addition is complete.
- **Workup:** Allow the reaction to stand and separate into layers. Collect the upper organic layer (approx. 73g), which is the crude 3-methyl-3-chloro-1-pentyne. A water wash can be performed to remove residual acid.[\[8\]](#)

### Step 2: Synthesis of 3-Methylpent-1-yn-3-amine (Free Base)

- **Reactor Setup:** In a separate vessel, prepare a solution of aqueous ammonia.
- **Ammonolysis:** Add the 3-methyl-3-chloro-1-pentyne intermediate to the ammonia solution. To drive the reaction to completion, introduce ammonia gas into the mixture.

- Expert Insight: This is a nucleophilic substitution (SN1-type) reaction where ammonia displaces the chloride. Using a high concentration of ammonia minimizes the formation of secondary and tertiary amine byproducts.
- Isolation: After the reaction is complete, separate the organic layer containing the free base, 3-Methylpent-1-yn-3-amine.

### Step 3: Formation of **3-Methylpent-1-yn-3-amine Hydrochloride**

- Dissolution: Dissolve the crude free base from Step 2 in a suitable organic solvent (e.g., isopropanol or diethyl ether).
- Acidification: Cool the solution in an ice bath and slowly add a solution of hydrochloric acid (e.g., concentrated HCl or HCl in isopropanol) until the solution is acidic.
- Precipitation: The hydrochloride salt will precipitate out of the solution.
- Purification: Collect the solid product by filtration, wash with a cold, non-polar solvent (like cold diethyl ether) to remove impurities, and dry under vacuum.

## Analytical Characterization Profile

While specific spectra are best obtained empirically, the structure of **3-Methylpent-1-yn-3-amine hydrochloride** allows for a reliable prediction of its key spectroscopic features. Commercial suppliers may provide compound-specific analytical data upon request.<sup>[5]</sup>

- <sup>1</sup>H NMR Spectroscopy:
  - Alkyne-H (C≡C-H): A singlet expected around  $\delta$  2.5-3.0 ppm.
  - Amine-H (NH<sub>3</sub><sup>+</sup>): A broad singlet, typically downfield ( $\delta$  7-9 ppm), which may exchange with D<sub>2</sub>O.
  - Ethyl-CH<sub>2</sub>: A quartet around  $\delta$  1.5-2.0 ppm.
  - Methyl-CH<sub>3</sub> (on C3): A singlet around  $\delta$  1.3-1.6 ppm.
  - Ethyl-CH<sub>3</sub>: A triplet around  $\delta$  0.9-1.2 ppm.

- <sup>13</sup>C NMR Spectroscopy:
  - Alkyne Carbons (C≡C): Two distinct signals expected in the  $\delta$  70-90 ppm range.
  - Quaternary Carbon (C3): A signal in the  $\delta$  50-60 ppm range.
  - Alkyl Carbons: Signals for the ethyl and methyl groups will appear upfield ( $\delta$  10-35 ppm).
- Infrared (IR) Spectroscopy:
  - $\equiv$ C-H Stretch: A sharp, strong peak around 3300  $\text{cm}^{-1}$ .
  - N-H Stretch ( $\text{NH}_3^+$ ): A very broad and strong absorption in the 2800-3200  $\text{cm}^{-1}$  region.
  - C $\equiv$ C Stretch: A weak but sharp peak around 2100  $\text{cm}^{-1}$ .
- Mass Spectrometry (ESI+): The analysis would detect the free base. The expected molecular ion  $[\text{M}+\text{H}]^+$  would correspond to the mass of  $\text{C}_6\text{H}_{11}\text{N}$  (97.16 g/mol), resulting in a peak at  $m/z$  98.[7]

## Applications in Synthetic Chemistry

The primary value of **3-Methylpent-1-yn-3-amine hydrochloride** lies in its utility as a versatile building block in organic and medicinal chemistry.

- Pharmaceutical Intermediate: It is explicitly identified as a key intermediate in the synthesis of certain benzamide derivatives, highlighting its role in the development of active pharmaceutical ingredients (APIs).[8]
- Propargylamine Chemistry: The terminal alkyne and the amine functionality are valuable chemical handles for a variety of transformations:
  - Click Chemistry: The terminal alkyne can readily participate in copper- or ruthenium-catalyzed azide-alkyne cycloaddition (CuAAC/RuAAC) reactions to form triazoles.
  - Sonogashira Coupling: The alkyne can be coupled with aryl or vinyl halides to build more complex molecular scaffolds.

- Mannich-Type Reactions: The alkyne can be activated for addition to imines or iminium ions.

## Safety and Handling

Proper handling of **3-Methylpent-1-yn-3-amine hydrochloride** is essential for laboratory safety.

- Hazard Identification: The compound is classified as an irritant.[3]
  - H315: Causes skin irritation.[3]
  - H319: Causes serious eye irritation.[3]
  - H335: May cause respiratory irritation.[3]
  - Note: The free base is significantly more hazardous, being classified as highly flammable and corrosive.[7] The hydrochloride salt form presents a much lower risk profile.
- Recommended Handling Procedures:
  - Use in a well-ventilated fume hood.
  - Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
  - Avoid inhalation of dust and direct contact with skin and eyes.
- Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong bases and oxidizing agents.[4]

## Conclusion

**3-Methylpent-1-yn-3-amine hydrochloride** is a valuable and versatile chemical intermediate with a well-defined synthesis and clear applications in pharmaceutical development and broader organic synthesis. Its stable, easy-to-handle salt form, combined with the dual functionality of the propargylamine moiety, makes it a strategic building block for constructing

complex nitrogen-containing molecules. This guide provides the foundational knowledge for its effective synthesis, characterization, and application in a research and development setting.

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